molecular formula C12H15FO6 B12284828 4-Fluorophenyl beta-glucoside

4-Fluorophenyl beta-glucoside

Cat. No.: B12284828
M. Wt: 274.24 g/mol
InChI Key: BWCHYPPTNWPJDG-UHFFFAOYSA-N
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Description

4-Fluorophenyl beta-glucoside is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further linked to a beta-glucoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl beta-glucoside typically involves the glycosylation of 4-fluorophenol with a suitable glucosyl donor. One common method is the use of glycosyl halides in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach. Enzymes such as glycosyltransferases can catalyze the transfer of glucose from a donor molecule to 4-fluorophenol, producing the desired glucoside under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl beta-glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluorophenyl beta-glucoside involves its interaction with specific enzymes, such as beta-glucosidases. These enzymes hydrolyze the beta-glucosidic bond, releasing glucose and the fluorophenyl moiety. The released fluorophenyl group can then interact with various molecular targets, potentially modulating biological pathways .

Comparison with Similar Compounds

    Phenyl beta-glucoside: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    4-Chlorophenyl beta-glucoside: Contains a chlorine atom instead of fluorine, leading to variations in its chemical properties and interactions with enzymes.

    4-Bromophenyl beta-glucoside:

Uniqueness: 4-Fluorophenyl beta-glucoside is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents .

Properties

Molecular Formula

C12H15FO6

Molecular Weight

274.24 g/mol

IUPAC Name

2-(4-fluorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H15FO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2

InChI Key

BWCHYPPTNWPJDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)F

Origin of Product

United States

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